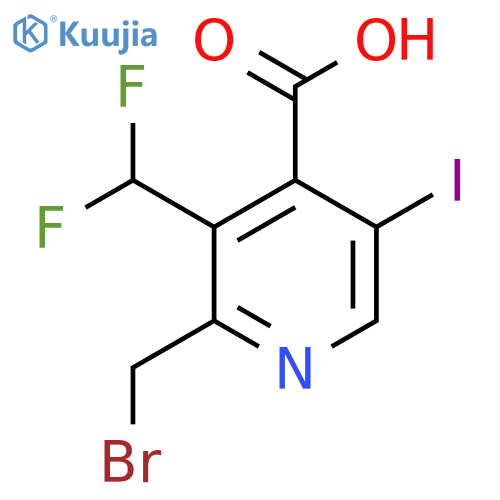Cas no 1805268-30-7 (2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid)

1805268-30-7 structure
商品名:2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid
CAS番号:1805268-30-7
MF:C8H5BrF2INO2
メガワット:391.936080694199
CID:4893641
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid
-
- インチ: 1S/C8H5BrF2INO2/c9-1-4-6(7(10)11)5(8(14)15)3(12)2-13-4/h2,7H,1H2,(H,14,15)
- InChIKey: RKRNHSNRAGLHFP-UHFFFAOYSA-N
- ほほえんだ: IC1=CN=C(CBr)C(C(F)F)=C1C(=O)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 245
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 50.2
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029022461-250mg |
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid |
1805268-30-7 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029022461-500mg |
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid |
1805268-30-7 | 95% | 500mg |
$1,769.25 | 2022-04-01 | |
| Alichem | A029022461-1g |
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid |
1805268-30-7 | 95% | 1g |
$3,068.70 | 2022-04-01 |
2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
1805268-30-7 (2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid) 関連製品
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
